molecular formula C23H19FN2O5S B3129704 (4-fluorophenyl)[1-[nitro(phenylsulfonyl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl]methanone CAS No. 339106-06-8

(4-fluorophenyl)[1-[nitro(phenylsulfonyl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl]methanone

Cat. No. B3129704
CAS RN: 339106-06-8
M. Wt: 454.5 g/mol
InChI Key: QXZKRASABCPTLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-fluorophenyl)[1-[nitro(phenylsulfonyl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl]methanone is a chemical compound with the molecular formula C23H19FN2O5S . It is also known by the synonym 1-[(benzenesulfonyl)(nitro)methyl]-2-(4-fluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline .

Scientific Research Applications

Synthetic Methods and Chemical Properties

Research has focused on the synthesis of novel compounds and their chemical properties. For instance, Belyaeva et al. (2018) detailed a one-step synthesis of 4-nitrophenyl)(2-phenylquinolin-3-yl)methanone through double C2/C3 functionalization of quinoline, demonstrating an innovative approach in organic synthesis Belyaeva et al., 2018. Furthermore, Moreno-Fuquen et al. (2019) developed an efficient method for the regioselective synthesis of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone, highlighting the compound's potential as an intermediate for further chemical transformations Moreno-Fuquen et al., 2019.

Potential Biological Activities

Several studies have explored the biological activities of compounds structurally related to "(4-fluorophenyl)[1-[nitro(phenylsulfonyl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl]methanone". Tang and Fu (2018) synthesized 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone and demonstrated its inhibition on the proliferation of cancer cell lines, suggesting potential antitumor activities Tang & Fu, 2018. Kumar and Vijayakumar (2017) synthesized a series of new arylsulfonamide-based compounds and evaluated their antioxidant, antifungal, and antibacterial activities, indicating the versatility of this chemical scaffold in developing therapeutic agents Kumar & Vijayakumar, 2017.

Photophysical Properties

Brambilla et al. (2021) prepared two sets of push-pull isoquinolines with opposite dipolar moments and studied their absorption and emission spectra in various solvents. This research underscores the potential use of such compounds as polarity-sensitive fluorescent probes Brambilla et al., 2021.

properties

IUPAC Name

[1-[benzenesulfonyl(nitro)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O5S/c24-18-12-10-17(11-13-18)22(27)25-15-14-16-6-4-5-9-20(16)21(25)23(26(28)29)32(30,31)19-7-2-1-3-8-19/h1-13,21,23H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZKRASABCPTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C([N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-fluorophenyl)[1-[nitro(phenylsulfonyl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-fluorophenyl)[1-[nitro(phenylsulfonyl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl]methanone
Reactant of Route 2
Reactant of Route 2
(4-fluorophenyl)[1-[nitro(phenylsulfonyl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl]methanone
Reactant of Route 3
(4-fluorophenyl)[1-[nitro(phenylsulfonyl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl]methanone
Reactant of Route 4
Reactant of Route 4
(4-fluorophenyl)[1-[nitro(phenylsulfonyl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl]methanone
Reactant of Route 5
(4-fluorophenyl)[1-[nitro(phenylsulfonyl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl]methanone
Reactant of Route 6
(4-fluorophenyl)[1-[nitro(phenylsulfonyl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.